molecular formula C23H27NO2 B5961189 1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone

1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone

Cat. No.: B5961189
M. Wt: 349.5 g/mol
InChI Key: IOGOXKQEGOKHAV-UHFFFAOYSA-N
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Description

1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone is a complex organic compound that features a piperidine ring substituted with a methoxy group and a tricyclic aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone likely involves multiple steps, including the formation of the piperidine ring, introduction of the methoxy group, and coupling with the tricyclic aromatic system. Typical reaction conditions may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group can be done using methanol and a suitable catalyst.

    Coupling Reaction: The final step may involve coupling the piperidine derivative with the tricyclic aromatic system using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypiperidin-1-yl)-2-(2-phenyl)ethanone: A simpler analog with a phenyl group instead of the tricyclic system.

    1-(3-Methoxypiperidin-1-yl)-2-(2-naphthyl)ethanone: Contains a naphthyl group, offering different electronic and steric properties.

Uniqueness

1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone is unique due to its complex tricyclic aromatic system, which may impart distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

1-(3-methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-26-19-9-6-14-24(16-19)23(25)15-22-20-10-4-2-7-17(20)12-13-18-8-3-5-11-21(18)22/h2-5,7-8,10-11,19,22H,6,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOXKQEGOKHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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